molecular formula C22H15FN2OS B215007 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

Cat. No. B215007
M. Wt: 374.4 g/mol
InChI Key: MJBXTKRSIBYLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one, also known as FSB, is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research. FSB is a spirocyclic compound that contains both an indole and a benzothiazepine moiety, making it a unique and interesting compound for research purposes. In

Scientific Research Applications

4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has shown potential applications in scientific research, particularly in the field of neuroscience. 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and cell survival. The sigma-1 receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to modulate the activity of the sigma-1 receptor, making it a potential therapeutic agent for these disorders.

Mechanism of Action

The mechanism of action of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including the modulation of ion channels, the regulation of calcium signaling, and the modulation of neurotransmitter release. 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to bind to the sigma-1 receptor with high affinity, and it may modulate the activity of the receptor by altering its conformation or by affecting its interactions with other proteins.
Biochemical and Physiological Effects:
4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to enhance the release of dopamine and acetylcholine, two neurotransmitters that are involved in a variety of cognitive processes, including attention, memory, and learning. 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage. Additionally, 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it a suitable compound for scientific research. 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has also been shown to have a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this protein. However, there are also limitations to the use of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects on other proteins and cellular processes are not well characterized. Additionally, 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has not been extensively tested in vivo, and its safety and toxicity profile are not well established.

Future Directions

There are several future directions for research on 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one. One area of research could focus on the development of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one analogs with improved affinity and selectivity for the sigma-1 receptor. Another area of research could focus on the development of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one and its effects on other cellular processes and proteins. Overall, 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is a promising compound for scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. The imine is then reacted with 3-mercaptopropionic acid to form the thioamide intermediate, which is cyclized with isatin to form the spirocyclic product, 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one. The synthesis of 4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been optimized to provide high yields and purity, making it a suitable compound for scientific research.

properties

Product Name

4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

Molecular Formula

C22H15FN2OS

Molecular Weight

374.4 g/mol

IUPAC Name

4//'-(4-fluorophenyl)spiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one

InChI

InChI=1S/C22H15FN2OS/c23-15-11-9-14(10-12-15)19-13-22(27-20-8-4-3-7-18(20)24-19)16-5-1-2-6-17(16)25-21(22)26/h1-13,24H,(H,25,26)

InChI Key

MJBXTKRSIBYLFE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3(C=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C3(C=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)N2

Origin of Product

United States

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